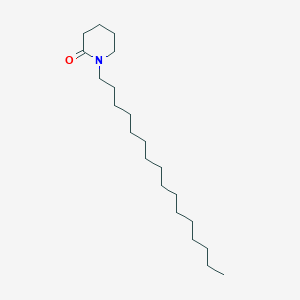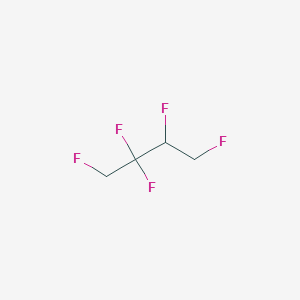
1,2,2,3,4-Pentafluorobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2,3,4-Pentafluorobutane is a fluorinated hydrocarbon with the molecular formula C4H5F5. It is a colorless, volatile liquid that is immiscible with water but soluble in common organic solvents. This compound is part of the broader class of fluorocarbons, which are known for their stability and low reactivity due to the presence of strong carbon-fluorine bonds.
Preparation Methods
1,2,2,3,4-Pentafluorobutane can be synthesized through various methods. One common industrial method involves the reaction of 1,1,1,3,3-pentachlorobutane with hydrogen fluoride (HF) in a liquid-phase fluorination reactor. The reaction is typically carried out in the presence of a liquid-phase fluorination catalyst such as antimony pentachloride or tin tetrachloride. The reaction conditions include a molar ratio of HF to 1,1,1,3,3-pentachlorobutane of 6-15:1, a reaction pressure of 1.0-1.5 MPa, and temperatures ranging from 60-140°C .
Chemical Reactions Analysis
1,2,2,3,4-Pentafluorobutane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of fluorine atoms.
Oxidation and Reduction: While fluorocarbons are generally resistant to oxidation and reduction, under specific conditions, they can undergo these reactions.
Hydrolysis: This compound is stable in water but can be hydrolyzed under acidic or basic conditions to form corresponding alcohols or acids.
Common reagents used in these reactions include strong acids, bases, and nucleophiles like amines and phenoxides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,2,3,4-Pentafluorobutane has several applications in scientific research and industry:
Chemistry: It is used as a solvent and a reagent in various organic synthesis reactions.
Biology and Medicine: Its stability and low reactivity make it useful in the development of pharmaceuticals and as a component in medical devices.
Mechanism of Action
The mechanism of action of 1,2,2,3,4-Pentafluorobutane primarily involves its interaction with other molecules through its carbon-fluorine bonds. These bonds are highly polar, making the compound an excellent solvent for polar substances. The molecular targets and pathways involved depend on the specific application, such as its use as a solvent or a reagent in chemical reactions.
Comparison with Similar Compounds
1,2,2,3,4-Pentafluorobutane can be compared with other fluorocarbons like:
1,1,1,3,3-Pentafluorobutane: Similar in structure but differs in the position of fluorine atoms, affecting its physical and chemical properties.
Perfluorobutanesulfonyl fluoride: Another fluorocarbon with different functional groups, leading to varied applications and reactivity.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms, which imparts distinct properties and makes it suitable for specialized applications.
Properties
CAS No. |
119450-75-8 |
|---|---|
Molecular Formula |
C4H5F5 |
Molecular Weight |
148.07 g/mol |
IUPAC Name |
1,2,2,3,4-pentafluorobutane |
InChI |
InChI=1S/C4H5F5/c5-1-3(7)4(8,9)2-6/h3H,1-2H2 |
InChI Key |
IOTWXMNNAJMNKW-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(CF)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


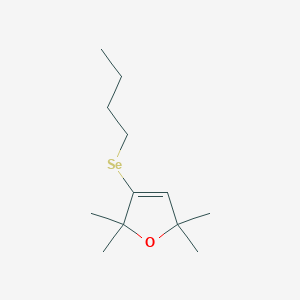
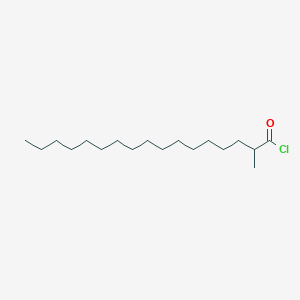
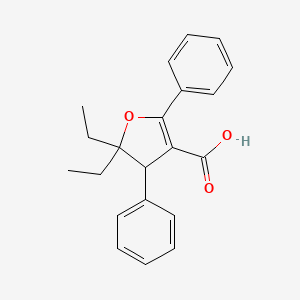
![9-[3-(3,4-Dimethoxyphenyl)propyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14297038.png)
![4-[Benzyl(phenyl)amino]-3-diazonio-4-oxobut-2-en-2-olate](/img/structure/B14297040.png)
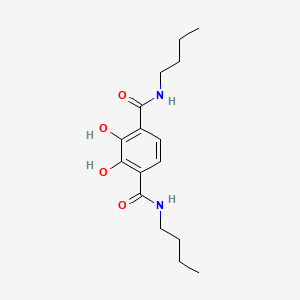
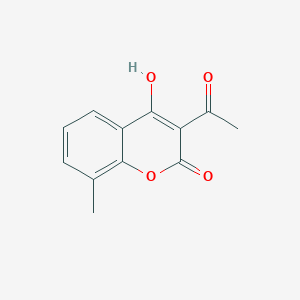
![N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine](/img/structure/B14297061.png)
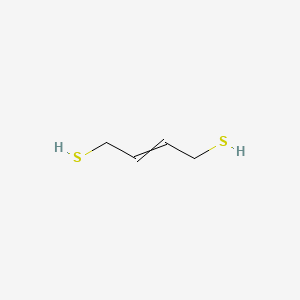
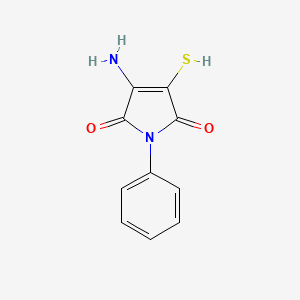
![1,1'-{(Chloromethylene)bis[(4,1-phenylene)oxy]}dibenzene](/img/structure/B14297075.png)
